3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid
Overview
Description
“3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid” is a derivative of pyridinecarboxylic acid . It is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid involved a process starting from 2-chloro-3-methyl-5-nitropyridine, which relates to the compound of interest (Nemec, Meeker, & Schreiber, 1974).
- The study of alcoholysis of trifluoromethyl groups attached to the pyridine ring, including 5-chloro-3-trifluoromethylpyridine, provides insights into potential chemical transformations of similar compounds (Qian & Liu, 1996).
Biomedical Applications
- Isonicotinic acid derivatives, closely related to 3-Chloro-2-methyl-5-(trifluoromethyl)isonicotinic acid, have been explored as bifunctional chelators for technetium, useful in medical imaging (Meszaros, Dose, Biagini, & Blower, 2011).
- Compounds structurally similar to this compound have been synthesized and evaluated for their antimycobacterial activity, indicative of potential therapeutic applications (Almeida da Silva et al., 2008).
Material Science and Catalysis
- Isonicotinic acid, a structurally related compound, has been utilized in constructing coordination complexes for photocatalytic applications, demonstrating potential in environmental remediation and energy conversion (Zulys, Adawiah, & Nasruddin, 2022).
- Research on the anti-inflammatory activity of isonicotinic and cinchoninic acid derivatives, including 2-chloroisonicotinic acid, highlights potential applications in pharmaceutical development (Pavlova et al., 2002).
Photophysical and Electronic Properties
- Studies on isonicotinic acid-based metal-organic frameworks (MOFs) and their derivatives have revealed interesting photophysical and electronic properties, suggesting potential uses in electronic and optical devices (Hassanein et al., 2015).
Future Directions
It is expected that many novel applications of TFMP will be discovered in the future . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Properties
IUPAC Name |
3-chloro-2-methyl-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-3-6(9)5(7(14)15)4(2-13-3)8(10,11)12/h2H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOMQZABRDQFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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